Differentiation by Chain Length: PEG2 vs. PEG1 N-Ethylacetamide Derivatives
N-Ethylacetamide-PEG2-Br contains a PEG2 spacer (two ethylene glycol units), distinguishing it from its closest analog, N-Ethylacetamide-PEG1-Br . In PROTAC research, linker length is a well-established critical parameter that dictates ternary complex formation and degradation efficiency [1]. While direct comparative degradation data for PROTACs built with these two specific linkers is not publicly available, a class-level inference can be made from the established SAR in the field: different PEG lengths yield different optimal spatial arrangements, leading to different degradation profiles [2]. The PEG2 linker provides a longer, more flexible spacer than PEG1, which can influence the relative orientation of the target protein and E3 ligase.
| Evidence Dimension | Linker Length (Number of PEG Units) |
|---|---|
| Target Compound Data | PEG2 (2 ethylene glycol units) |
| Comparator Or Baseline | N-Ethylacetamide-PEG1-Br: PEG1 (1 ethylene glycol unit) |
| Quantified Difference | 1 additional ethylene glycol unit; MW increases from 210.07 to 254.12 g/mol |
| Conditions | Structural/chemical composition comparison |
Why This Matters
Selecting the correct PEG linker length is a critical step in PROTAC lead optimization, directly impacting the resulting degrader's potency and selectivity.
- [1] Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. View Source
- [2] Bricelj, A., et al. (2024). The Impact of Linker Length on the Activity of PROTACs. Journal of Medicinal Chemistry, 67(5), 3456-3470. View Source
